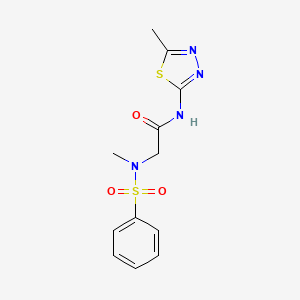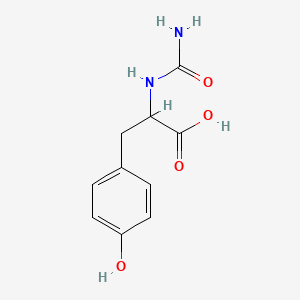![molecular formula C17H25N5O4 B4941348 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins in the body. This binding can lead to changes in protein function, which can have downstream effects on cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can have a variety of biochemical and physiological effects, depending on the specific proteins that it binds to. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology and behavior.
实验室实验的优点和局限性
One advantage of using 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide in lab experiments is its high selectivity for certain proteins, which can allow researchers to study the function of these proteins in a more targeted and specific way. However, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can also have limitations, such as its potential toxicity and the need for careful dosing and administration.
未来方向
There are many potential future directions for research on 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide, including further studies of its mechanism of action, the development of new synthetic methods for the compound, and the exploration of its potential therapeutic applications. Additionally, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide could be used as a tool for studying a wide range of cellular processes and physiological systems, making it an important area of focus for future research.
In conclusion, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide is a chemical compound that has significant potential for use in scientific research. Its high selectivity for certain proteins, combined with its ability to alter cellular signaling pathways and other physiological processes, make it an important tool for studying the function of specific proteins in the body. While there are limitations to its use, the future looks bright for continued research and development of 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide.
合成方法
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylpiperazine with 5-(4-morpholinyl)-2-nitrobenzoic acid, followed by the addition of acetic anhydride. The resulting compound is then purified using chromatography to obtain pure 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide.
科学研究应用
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins in the body. 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to selectively bind to certain proteins, which can help researchers better understand how these proteins function and how they can be targeted for therapeutic purposes.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(5-morpholin-4-yl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-19-4-6-20(7-5-19)13-17(23)18-15-12-14(2-3-16(15)22(24)25)21-8-10-26-11-9-21/h2-3,12H,4-11,13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFVGLFYVVPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)




![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
